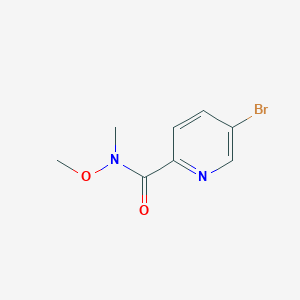

5-Bromo-N-methoxy-N-methylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUKLNVJRGVRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-methoxy-N-methylpicolinamide from 5-bromopicolinic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-N-methoxy-N-methylpicolinamide, a critical Weinreb amide intermediate in contemporary drug discovery. The synthesis commences from commercially available 5-bromopicolinic acid. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and explores key considerations for process optimization and troubleshooting. The presented methodology is designed to be robust and scalable, catering to the needs of researchers and professionals in medicinal chemistry and process development.

Introduction: The Strategic Importance of Weinreb Amides in Synthesis

In the landscape of modern organic synthesis, the quest for chemoselective and high-yielding transformations is paramount. The conversion of carboxylic acids into ketones or aldehydes is a fundamental synthetic operation, yet it is often plagued by over-addition of organometallic reagents to the ketone product, leading to the formation of tertiary alcohols. The advent of the Weinreb amide, or N-methoxy-N-methylamide, provided an elegant solution to this long-standing challenge.[1]

The genius of the Weinreb amide lies in its ability to react with organometallic reagents to form a stable, chelated tetrahedral intermediate.[1] This intermediate resists collapse and subsequent over-addition, only yielding the desired ketone upon acidic workup. This unique reactivity profile has established the Weinreb amide as an indispensable tool for the controlled synthesis of ketones.

This compound is a particularly valuable building block. The brominated pyridine scaffold is a common motif in a plethora of biologically active molecules, and the Weinreb amide functionality provides a versatile handle for the introduction of diverse chemical moieties through reaction with a wide array of organometallic reagents. This guide will focus on the direct conversion of 5-bromopicolinic acid to its corresponding Weinreb amide, a crucial step in the synthesis of more complex pharmaceutical intermediates.

The Heart of the Matter: The Amide Coupling Reaction

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the "activation" of the carboxylic acid to render the carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[2] This is typically achieved through the use of a coupling reagent.

Choosing Your Weapon: A Comparison of Coupling Reagents

A variety of coupling reagents are at the disposal of the synthetic chemist, each with its own set of advantages and disadvantages.[3] For the synthesis of this compound, two particularly effective reagents are 1,1'-Carbonyldiimidazole (CDI) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

| Coupling Reagent | Advantages | Disadvantages |

| 1,1'-Carbonyldiimidazole (CDI) | Cost-effective, simple work-up (by-products are gaseous or water-soluble). | Can be sensitive to moisture, may require longer reaction times for sterically hindered substrates. |

| HATU | High reactivity, fast reaction times, effective for hindered substrates, low rates of epimerization.[4][5] | Higher cost, by-products require chromatographic separation. |

For the purposes of this guide, we will detail a protocol utilizing HATU, as its high reactivity and efficiency make it a reliable choice for the synthesis of the target compound, especially when dealing with potentially less reactive heterocyclic carboxylic acids.[5]

Unraveling the Mechanism: The HATU-Mediated Coupling

The HATU-mediated coupling of 5-bromopicolinic acid with N,O-dimethylhydroxylamine proceeds through a well-defined mechanism:

Figure 1: Mechanism of HATU-mediated amide coupling.

-

Activation: In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the 5-bromopicolinic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6]

-

Nucleophilic Attack: The N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the activated carbonyl carbon of the OAt-active ester.

-

Collapse: This leads to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired this compound and releases 1-hydroxy-7-azabenzotriazole (HOAt).

In the Trenches: A Step-by-Step Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |

| 5-Bromopicolinic Acid | C₆H₄BrNO₂ | 202.01 | 1.0 | 5.00 g |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.1 | 10.4 g |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 1.2 | 2.89 g |

| DIPEA | C₈H₁₉N | 129.24 | 3.0 | 10.2 mL |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | 100 mL |

Reaction Setup and Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (5.00 g, 24.75 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) to the flask and stir until the acid is fully dissolved.

-

To the stirred solution, add HATU (10.4 g, 27.23 mmol, 1.1 eq) and N,O-dimethylhydroxylamine hydrochloride (2.89 g, 29.70 mmol, 1.2 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add N,N-Diisopropylethylamine (DIPEA) (10.2 mL, 74.25 mmol, 3.0 eq) to the reaction mixture dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Purification

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL), followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford this compound as a solid or oil.

Process Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following decision tree outlines a logical approach to troubleshooting common issues.

Figure 2: Troubleshooting decision tree for the synthesis.

-

Incomplete Conversion: If the reaction stalls, ensure that all reagents and the solvent were strictly anhydrous, as moisture can quench the active ester intermediate. If conditions were anhydrous, extending the reaction time or gentle heating (e.g., to 40-50 °C) may drive the reaction to completion.

-

Side Product Formation: The formation of by-products can sometimes be attributed to the reactivity of the coupling reagent itself. If purification is challenging, consider using CDI, as its by-products are more easily removed.[7]

-

Low Yield: Low yields after purification can be due to incomplete reaction or loss of product during the work-up and chromatography. Ensure efficient extraction and careful handling during purification.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: Will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the picolinamide backbone and the N-methoxy-N-methyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

HPLC: Will determine the purity of the final product.

Conclusion

The synthesis of this compound from 5-bromopicolinic acid is a robust and reliable transformation that can be achieved in high yield using modern amide coupling reagents such as HATU. This guide provides a comprehensive framework for this synthesis, from the underlying chemical principles to a detailed experimental protocol and troubleshooting strategies. By understanding the key parameters that govern this reaction, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate for their research and development endeavors.

References

- Niu, T., et al. (2014). A Practical and Cost-Effective Synthesis of Weinreb Amides from Carboxylic Acids. Synthesis, 46(03), 320-330.

- Giacomelli, G., et al. (2001). A flexible process for the synthesis of hydroxamates, Weinreb amides and hydroxamic acids. Oriental Journal of Chemistry, 17(1), 1-6.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Tanmoy Biswas. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

- Ohta, S., et al. (1997). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 45(7), 1140-1144.

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.

-

Wikipedia. (2023, December 2). Weinreb ketone synthesis. Retrieved from [Link]

-

Kelly, C. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider SyntheticPages, 571. [Link]

- Ahern, T. J., & Hogenkamp, H. P. (1979). New bromoperoxidases of marine origin: partial purification and characterization. Methods in Enzymology, 62, 318-323.

- Occhiato, E. G., et al. (2005). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry, 70(22), 8994–8997.

- Petrou, A., et al. (2021). A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. ChemistryOpen, 10(1), 10-14.

-

Wikipedia. (2023, November 15). HATU. Retrieved from [Link]

- Lee, S. H., et al. (2005). Novel process for the preparation of weinreb amide derivatives.

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. hepatochem.com [hepatochem.com]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. peptide.com [peptide.com]

- 5. HATU - Enamine [enamine.net]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to 5-Bromo-N-methoxy-N-methylpicolinamide: Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methoxy-N-methylpicolinamide, a member of the Weinreb amide family, is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. Its structure, featuring a brominated pyridine ring and an N-methoxy-N-methylamide group, makes it an excellent precursor for the synthesis of various ketones, which are key pharmacophores in numerous biologically active molecules. This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound, offering valuable insights for researchers utilizing this reagent in their synthetic endeavors.

The Weinreb amide functionality is particularly noteworthy for its ability to react with organometallic reagents in a controlled manner to yield ketones, avoiding the over-addition that often plagues similar reactions with esters or acid chlorides. This controlled reactivity stems from the formation of a stable chelated intermediate, which resists further nucleophilic attack until workup.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1211592-38-9 | [2] |

| Molecular Formula | C₈H₉BrN₂O₂ | |

| Molecular Weight | 245.07 g/mol | |

| Appearance | Yellow to colorless oil/liquid | |

| Storage | Store in a dry, sealed container at 4 to 8 °C |

Synthesis Protocol

The synthesis of this compound is most effectively achieved from its corresponding carboxylic acid, 5-bromopicolinic acid, via the formation of a Weinreb amide. This transformation can be accomplished using various coupling agents. Below is a detailed, field-proven protocol utilizing 1,1'-carbonyldiimidazole (CDI) as the activating agent, a method known for its mild conditions and high yields.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Activation of 5-Bromopicolinic Acid:

-

To a stirred solution of 5-bromopicolinic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by the evolution of carbon dioxide gas. The formation of the acylimidazolide intermediate is typically quantitative.

-

-

Weinreb Amide Formation:

-

To the solution containing the activated acylimidazolide, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a single portion.

-

Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion of the reaction, quench the mixture by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra, the following characterization data is based on predictive models and analysis of structurally similar compounds. These predictions provide a reliable framework for the identification and quality control of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl groups of the Weinreb amide.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H-6 |

| ~8.0 | Doublet of Doublets | 1H | H-4 |

| ~7.8 | Doublet | 1H | H-3 |

| ~3.7 | Singlet | 3H | O-CH₃ |

| ~3.4 | Singlet | 3H | N-CH₃ |

Note on Rotamers: It is important to note that N-methoxy-N-methylamides can exhibit restricted rotation around the amide C-N bond, leading to the presence of rotamers. This can result in the broadening of the N-CH₃ and O-CH₃ signals or even their appearance as two distinct signals at room temperature. Variable temperature NMR studies can be employed to investigate this phenomenon.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~168 | C=O (Amide Carbonyl) |

| ~155 | C-2 (Pyridine Ring) |

| ~150 | C-6 (Pyridine Ring) |

| ~140 | C-4 (Pyridine Ring) |

| ~125 | C-3 (Pyridine Ring) |

| ~120 | C-5 (Pyridine Ring) |

| ~61 | O-CH₃ |

| ~34 | N-CH₃ |

Mass Spectrometry (Predicted)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the compound.

| m/z (Predicted) | Interpretation |

| 244/246 | [M]⁺, Molecular ion peak, showing the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |

| 213/215 | [M - OCH₃]⁺ |

| 185/187 | [M - N(O)CH₃]⁺ |

| 157 | [M - Br - CO]⁺ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1660 | C=O stretch (amide) |

| ~1580, 1470 | C=C and C=N stretch (pyridine ring) |

| ~1100 | C-O stretch |

| ~830 | C-H bend (out-of-plane, aromatic) |

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of pyridine-based ketones. The bromine atom at the 5-position of the pyridine ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents, expanding the molecular complexity and enabling the synthesis of novel compound libraries for drug discovery.

Illustrative Synthetic Transformation

Caption: Synthetic utility of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed protocol for its synthesis from 5-bromopicolinic acid and a comprehensive, albeit predictive, overview of its spectroscopic characterization. The information presented herein is intended to equip researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this versatile compound in their research and development activities.

References

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Available at: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

-

CAS RN 1211592-38-9 | this compound | MFCD16036444. Available at: [Link]

-

5-bromo-N-methoxy-N-methylpyrazine-2-carboxamide | C7H8BrN3O2 | CID 177802292. PubChem. Available at: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

-

A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Available at: [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Available at: [Link]

-

Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. Available at: [Link]

-

Weinreb ketone synthesis - Wikipedia. Available at: [Link]

-

5-Bromo-6-chloro-N-methoxy-N-methylnicotinamide | C8H8BrClN2O2 - PubChem. Available at: [Link]

-

This compound, 95.0%+,价格 - 幺米Lab. Available at: [Link]

-

5-bromo-N-methoxy-N-methylfuran-3-carboxamide | C7H8BrNO3 - PubChem. Available at: [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. Available at: [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. Available at: [Link]

-

NMR SPECTRA OF CHAPTER 1 - AIR Unimi. Available at: [Link]

-

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide, N-methyl- - Optional[FTIR] - Spectrum. Available at: [Link]

-

Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Available at: [Link]

-

5-Bromo-6-methoxy-8-nitroquinoline - the NIST WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-N-methoxy-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Chemical Intermediate

5-Bromo-N-methoxy-N-methylpicolinamide, bearing the CAS number 1211592-38-9, is a specialized chemical entity of significant interest within the realms of medicinal chemistry and synthetic organic chemistry.[1][2] As a derivative of picolinic acid, a natural catabolite of tryptophan, it belongs to a class of compounds recognized as a "privileged scaffold".[3] This term denotes a molecular framework that is amenable to diverse chemical modifications to interact with a wide array of biological targets.[3] The strategic incorporation of a bromine atom and a Weinreb amide functionality onto the picolinamide core equips this molecule with a unique combination of reactivity and stability, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and insights from related research.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1211592-38-9 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General knowledge based on structure |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is predicated on the well-established Weinreb amide synthesis protocol. This reaction involves the coupling of a carboxylic acid, in this case, 5-bromopicolinic acid, with N,O-dimethylhydroxylamine. The resulting Weinreb amide is a stable intermediate that can be readily converted to ketones or aldehydes upon reaction with organometallic reagents, a transformation that is often challenging with more reactive acylating agents.

Core Reaction: Weinreb Amide Formation

The primary transformation is the formation of an amide bond between 5-bromopicolinic acid and N,O-dimethylhydroxylamine. This typically requires the activation of the carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Weinreb amide synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

5-Bromopicolinic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation (in situ):

-

To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

-

Amidation:

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as triethylamine (2.2 eq) or DIPEA (2.2 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution via cannula or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as singlets for the N-methoxy and N-methyl groups. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the carbonyl carbon of the amide, the aromatic carbons of the pyridine ring (with the carbon attached to the bromine atom showing a characteristic shift), and the carbons of the N-methoxy and N-methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The mass spectrum should show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio of M and M+2 peaks).

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of an additive like formic acid or trifluoroacetic acid) is typically employed. Purity is determined by the relative area of the product peak.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, the picolinamide scaffold is a cornerstone in the development of various therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries for biological screening.

Caption: Potential therapeutic applications of picolinamide derivatives.

-

Anticancer Agents: Numerous picolinamide derivatives have been investigated as potent anticancer agents. For instance, they have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4] The ability to functionalize the 5-position of the pyridine ring allows for the exploration of structure-activity relationships to optimize potency and selectivity.

-

Antibacterial Agents: The picolinamide scaffold has been identified as a promising framework for the development of novel antibacterial agents. Notably, certain derivatives have demonstrated potent and selective activity against Clostridioides difficile, a significant human pathogen.[3]

-

Metabolic and Inflammatory Disorders: Research has also extended to the potential of picolinamide derivatives in treating metabolic diseases. For example, they have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is intended for research and development purposes only.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its Weinreb amide functionality provides a stable and versatile handle for the synthesis of ketones and aldehydes, while the brominated picolinamide core serves as a valuable scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and drug development professionals working at the forefront of chemical and pharmaceutical innovation.

References

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. Available at: [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available at: [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

CAS RN 1211592-38-9 | this compound | MFCD16036444. Hoffman Fine Chemicals. Available at: [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. Available at: [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed Central. Available at: [Link]

- Radioactive compound for diagnosis of malignant melanoma and use thereof. Google Patents.

- Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]

- Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.

-

ANTIBACTERIAL COMPOUNDS AND USES THEREOF. European Patent Office. Available at: [Link]

-

A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. ResearchGate. Available at: [Link]

-

Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Wiley Online Library. Available at: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound | 1211592-38-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-N-methoxy-N-methylpicolinamide: A Versatile Weinreb Amide for Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-N-methoxy-N-methylpicolinamide (CAS No. 1211592-38-9), a heterocyclic Weinreb amide. This document is intended for researchers and professionals in organic synthesis and drug development. It details the compound's structure, properties, a robust protocol for its synthesis from 5-bromopicolinic acid, and its primary application as a stable acylating agent for the synthesis of ketones. The guide includes predicted analytical data based on analogous structures, discusses key reactivity patterns, and outlines essential safety and handling procedures.

Introduction: The Strategic Value of this compound

This compound is a specialized chemical intermediate whose value lies in its identity as a Weinreb-Nahm amide . First reported in 1981 by Steven M. Weinreb and Steven Nahm, this functional group provides a superior method for the synthesis of ketones from carboxylic acid derivatives.[1] The N-methoxy-N-methylamide moiety is uniquely stable to a wide range of organometallic reagents, such as Grignard and organolithium reagents. This stability prevents the common issue of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters, which often lead to the formation of tertiary alcohols as unwanted byproducts.

The presence of the 5-bromo-2-pyridyl scaffold in this particular Weinreb amide offers additional strategic advantages. The pyridine ring is a common motif in pharmacologically active compounds, and the bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Therefore, ketones synthesized using this reagent can serve as advanced intermediates in the construction of complex molecular architectures, particularly in the field of medicinal chemistry.

This guide will elucidate the core chemical properties of this reagent, provide a reliable synthetic protocol, and explore its reactivity, enabling researchers to effectively integrate it into their synthetic programs.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use and safe handling in a laboratory setting.

Compound Identification

| Identifier | Value |

| IUPAC Name | 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide |

| Synonyms | This compound |

| CAS Number | 1211592-38-9[2] |

| Molecular Formula | C₈H₉BrN₂O₂[2] |

| Molecular Weight | 245.07 g/mol [2] |

| Physical State | Yellow to colorless oil |

Predicted Physical Properties

Direct experimental data for the physical properties of this specific compound are not widely published. The following values are based on data from suppliers and general chemical principles.

| Property | Predicted Value/Information |

| Melting Point | N/A (likely low-melting solid or oil at RT) |

| Boiling Point | N/A (expected to be high due to polarity and MW) |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF). Limited solubility in water. |

| Storage | Store sealed in a dry environment at 2-8°C.[3][4] |

Synthesis of this compound

The most direct and reliable method for the synthesis of a Weinreb amide is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using a peptide coupling agent.

Rationale for Synthetic Approach

The chosen protocol involves a two-step, one-pot procedure starting from commercially available 5-bromopicolinic acid.

-

Activation of the Carboxylic Acid: The carboxylic acid is first activated to facilitate nucleophilic attack by the hydroxylamine. While conversion to the acid chloride using thionyl chloride or oxalyl chloride is a classic method, it can be harsh. A milder and highly effective alternative is the use of a peptide coupling reagent. Here, we propose the use of 1,1'-Carbonyldiimidazole (CDI) . CDI reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate, which readily reacts with amines. This method avoids the generation of corrosive HCl gas.

-

Amide Formation: The activated N-acylimidazolide is then treated in situ with N,O-dimethylhydroxylamine hydrochloride, in the presence of a mild base to neutralize the HCl salt, to form the desired Weinreb amide.

This approach is generally high-yielding and tolerates a wide variety of functional groups.

Caption: Workflow for the two-step, one-pot synthesis of the target Weinreb amide.

Detailed Experimental Protocol

Materials:

-

5-Bromopicolinic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

Triethylamine (TEA) (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.0 eq) and anhydrous THF to form a stirrable suspension.

-

Add CDI (1.1 eq) portion-wise to the suspension at room temperature. Effervescence (CO₂) should be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction becomes a clear solution, indicating the formation of the N-acylimidazolide intermediate.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.3 eq) in a small amount of anhydrous THF.

-

Add the hydroxylamine/TEA solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 12-16 hours (overnight) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford this compound as a yellow to colorless oil.

Analytical Characterization (Predicted)

As experimental spectra for this specific compound are not publicly available, the following data are predicted based on the known spectral properties of the constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the ortho-substituted picolinamide structure can lead to restricted rotation around the amide C-N bond and the Aryl-C(O) bond, especially at room temperature. This can result in broadened signals or even the appearance of rotamers for the N-methyl and N-methoxy protons in the ¹H NMR spectrum. Variable temperature NMR experiments would likely show a sharpening of these signals into distinct singlets at higher temperatures.

Predicted ¹H NMR (400 MHz, CDCl₃) Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.65 | d | 1H | H6 (Pyridine) | Pyridine proton ortho to nitrogen and meta to carbonyl. |

| ~7.95 | dd | 1H | H4 (Pyridine) | Pyridine proton between two electron-withdrawing groups (Br and C=O). |

| ~7.70 | d | 1H | H3 (Pyridine) | Pyridine proton ortho to the carbonyl group. |

| ~3.75 | s (broad) | 3H | -OCH₃ | Methoxy protons on nitrogen, often deshielded. |

| ~3.35 | s (broad) | 3H | -NCH₃ | Methyl protons on nitrogen. |

Predicted ¹³C NMR (100 MHz, CDCl₃) Shifts:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~167.0 | C=O | Amide carbonyl carbon. |

| ~152.0 | C2 (Pyridine) | Carbon bearing the amide group. |

| ~150.5 | C6 (Pyridine) | Pyridine carbon ortho to nitrogen. |

| ~141.0 | C4 (Pyridine) | Pyridine carbon deshielded by adjacent bromine and meta to nitrogen. |

| ~125.0 | C3 (Pyridine) | Pyridine carbon ortho to the carbonyl. |

| ~121.0 | C5 (Pyridine) | Carbon bearing the bromine atom. |

| ~61.5 | -OCH₃ | Methoxy carbon, deshielded by attachment to nitrogen. |

| ~34.0 | -NCH₃ | Methyl carbon, may be broad due to restricted rotation. |

Infrared (IR) Spectroscopy

Predicted Major IR Peaks (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| ~2940 | C-H | sp³ C-H stretch (methyl groups) |

| ~1650 | C=O | Amide carbonyl stretch (strong) |

| ~1580, 1460 | C=C, C=N | Pyridine ring stretching |

| ~1180 | C-N | Amide C-N stretch |

| ~1020 | N-O | N-O stretch |

| ~830 | C-H | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Predicted Mass Spectrum (EI or ESI+):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 244 and 246.

-

Key Fragments: Fragmentation would likely involve cleavage of the amide group. Common fragments could include loss of the methoxy group (-OCH₃, m/z 213/215), the N-methoxy-N-methyl group, and the characteristic 5-bromopicolinoyl cation (m/z 184/186).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is centered on the reactivity of the Weinreb amide.

Core Reactivity: The Weinreb Ketone Synthesis

The primary application is the reaction with organometallic reagents to form ketones.[1]

Mechanism: The reaction proceeds via nucleophilic addition of an organometallic reagent (R'-M) to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by chelation between the oxygen of the methoxy group and the metal cation (e.g., MgX⁺ or Li⁺). This chelated intermediate is stable at low temperatures and does not collapse to form a ketone until acidic workup. This stability prevents the second addition of the nucleophile, thus avoiding alcohol formation.

Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable intermediate.

Experimental Considerations:

-

Reagents: A wide range of Grignard reagents (alkyl, vinyl, aryl) and organolithium reagents are compatible.

-

Stoichiometry: While the reaction is resistant to over-addition, using 1.1-1.5 equivalents of the organometallic reagent is common practice to ensure full conversion.

-

Temperature: Reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.

-

Workup: A careful aqueous acidic quench is required to hydrolyze the intermediate to the final ketone product.

Synthesis of Aldehydes

Weinreb amides can also be reduced to aldehydes using mild hydride reducing agents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures. The same chelated intermediate mechanism prevents over-reduction to the alcohol.

Reactivity of the Bromopyridine Ring

The bromine atom at the 5-position of the pyridine ring is a key site for post-synthesis modification. It can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, or other groups. This makes ketones derived from this reagent valuable platforms for library synthesis in drug discovery.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed.

Hazard Identification

Based on supplier information, this compound should be treated as hazardous. The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Keep away from strong oxidizing agents and strong acids.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

The material should be treated as hazardous chemical waste. Do not dispose of it down the drain. Brominated organic compounds may require specific disposal procedures.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its role as a Weinreb amide allows for the clean and high-yield synthesis of ketones, avoiding the common problem of over-addition. The presence of a functionalizable bromopyridine moiety further enhances its utility, positioning it as a strategic building block for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols and data presented in this guide are intended to provide researchers with the necessary information to safely and effectively utilize this powerful reagent.

References

-

Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Singh, I., & Aidhen, I. S. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Magnetic Resonance in Chemistry, 50(10), 647-653. [Link]

-

Jubilant Ingrevia. (n.d.). Pyridinium bromide perbromide Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Weinreb ketone synthesis. [Link]

Sources

Spectroscopic Data of 5-Bromo-N-methoxy-N-methylpicolinamide: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for the Characterization of a Key Synthetic Intermediate

Introduction

5-Bromo-N-methoxy-N-methylpicolinamide is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its utility often lies as a versatile intermediate in the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The Weinreb amide functionality (N-methoxy-N-methylamide) is a key feature, allowing for the controlled formation of carbon-carbon bonds via reaction with organometallic reagents to yield ketones, thus avoiding over-addition products. The presence of a bromine atom on the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions.

A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of these spectra is discussed in the context of the molecule's structure, offering a comprehensive reference for researchers and scientists engaged in its synthesis and application.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below:

Caption: Chemical Structure of this compound.

The spectroscopic analysis of this compound is expected to reveal characteristic signals corresponding to its distinct functional groups and structural motifs:

-

Pyridine Ring: Aromatic proton and carbon signals in the NMR spectra, along with characteristic ring vibrations in the IR spectrum.

-

Bromo Substituent: The isotopic pattern of bromine is anticipated in the mass spectrum, and its electron-withdrawing effect will influence the chemical shifts of the pyridine ring protons and carbons.

-

Weinreb Amide: Distinct signals for the N-methyl and N-methoxy protons and carbons in the NMR spectra, and a characteristic carbonyl (C=O) stretching vibration in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: General workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Deuterated Solvent: The use of a deuterated solvent (e.g., CDCl₃) is essential to avoid large solvent signals that would otherwise obscure the analyte's signals in ¹H NMR.

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard because it is chemically inert, volatile, and produces a single, sharp signal at a high-field position (0.00 ppm) that rarely overlaps with signals from organic molecules.

-

Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns and closely spaced signals.

¹H NMR Data

Note: As the experimental data for this compound is not publicly available, the following is a predicted spectrum based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-6 |

| ~8.0 | dd | 1H | H-4 |

| ~7.8 | d | 1H | H-3 |

| ~3.8 | s | 3H | O-CH₃ |

| ~3.4 | s | 3H | N-CH₃ |

Interpretation:

-

The three aromatic protons on the pyridine ring are expected to appear in the downfield region (7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.

-

The proton at the 6-position (H-6), being adjacent to the nitrogen, is anticipated to be the most deshielded.

-

The protons at the 3 and 4-positions will exhibit coupling to each other.

-

The N-methoxy and N-methyl groups are expected to appear as sharp singlets in the upfield region (3.0-4.0 ppm). The N-methoxy protons are typically slightly more downfield than the N-methyl protons due to the electronegativity of the adjacent oxygen atom.

¹³C NMR Data

Note: Predicted data based on analogous structures.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~152 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~125 | C-3 |

| ~120 | C-5 (C-Br) |

| ~62 | O-CH₃ |

| ~34 | N-CH₃ |

Interpretation:

-

The amide carbonyl carbon is typically observed in the range of 165-175 ppm.

-

The aromatic carbons of the pyridine ring will appear between 120 and 155 ppm. The carbon bearing the bromine atom (C-5) is expected to be shielded compared to a non-brominated analogue.

-

The carbons of the N-methoxy and N-methyl groups will be found in the upfield region, with the methoxy carbon appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the aromatic ring.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Trustworthiness of the Protocol: This protocol is self-validating as the initial background scan of the clean ATR crystal provides a baseline against which the sample spectrum is measured. Any atmospheric or instrumental artifacts are thus removed from the final spectrum.

IR Spectroscopic Data

Note: Predicted characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1050 | Medium | C-N stretch |

| ~800 | Strong | C-H out-of-plane bending (aromatic) |

| Below 700 | Medium | C-Br stretch |

Interpretation:

-

The most prominent peak in the IR spectrum is expected to be the strong absorption band for the amide carbonyl (C=O) stretch, typically appearing around 1660 cm⁻¹. The exact position can be influenced by conjugation and electronic effects.

-

The aromatic C-H stretching vibrations are usually observed as a group of weaker bands above 3000 cm⁻¹.

-

The C-H stretching of the methyl groups will be visible in the 2950-2850 cm⁻¹ region.

-

The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will appear in the 1600-1450 cm⁻¹ region.

-

The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

Electron Ionization (EI) is a hard ionization technique that often leads to fragmentation, providing structural information.

Caption: A simplified workflow for mass spectrometry using electron ionization.

Expertise & Experience: The choice of 70 eV for electron ionization is a standard in the field. This energy is sufficient to cause ionization and fragmentation of most organic molecules, providing a reproducible and characteristic fragmentation pattern that can be compared across different instruments.

Mass Spectrometry Data

Note: Predicted mass-to-charge ratios (m/z) and their assignments.

| m/z | Assignment | Comments |

| 244/246 | [M]⁺˙ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 213/215 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 185/187 | [M - CON(CH₃)OCH₃]⁺ | Loss of the Weinreb amide side chain. |

| 156/158 | [C₅H₃BrN]⁺˙ | Bromopyridine radical cation. |

| 76 | [C₅H₄N]⁺ | Pyridine cation after loss of bromine. |

Interpretation:

-

The molecular ion peak ([M]⁺˙) is expected at m/z 244 and 246, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The near equal abundance of these isotopes will result in a characteristic M/M+2 pattern with a roughly 1:1 intensity ratio.

-

Common fragmentation pathways for Weinreb amides include the loss of the methoxy radical (-OCH₃).

-

Cleavage of the bond between the pyridine ring and the carbonyl group would lead to a fragment corresponding to the bromopyridine radical cation.

-

Subsequent loss of the bromine atom from this fragment would result in the pyridine cation.

Summary of Spectroscopic Data

| Technique | Key Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Three signals in the 7.5-9.0 ppm range. |

| Weinreb Amide Protons | Two singlets around 3.0-4.0 ppm. | |

| ¹³C NMR | Carbonyl Carbon | Signal around 165 ppm. |

| Aromatic Carbons | Signals in the 120-155 ppm range. | |

| IR | Carbonyl Group | Strong absorption band around 1660 cm⁻¹. |

| Aromatic Ring | C=C and C=N stretches at ~1600-1470 cm⁻¹. | |

| MS | Molecular Ion | [M]⁺˙ at m/z 244/246 with a ~1:1 ratio. |

| Fragmentation | Characteristic losses of -OCH₃ and the amide side chain. |

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and reliable method for the characterization of this compound. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of the compound's structure and purity. The predicted data and interpretation presented in this guide serve as a valuable resource for researchers working with this important synthetic intermediate, ensuring the quality and integrity of their materials and the reliability of their subsequent research.

References

As this is a generated guide based on general spectroscopic principles and data for analogous compounds, direct references for the experimental data of this compound are not available. The following are authoritative sources on the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

stability and storage of 5-Bromo-N-methoxy-N-methylpicolinamide

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-N-methoxy-N-methylpicolinamide

Introduction

This compound is a substituted picolinamide derivative, a class of compounds recognized for its versatile pharmacophore and applications in medicinal chemistry.[1] As with any high-value chemical entity intended for research or drug development, a thorough understanding of its stability profile is paramount. The presence of impurities or degradants can significantly impact experimental outcomes, toxicological assessments, and the overall integrity of a research program.[2] This guide provides a comprehensive technical overview of the stability and recommended storage conditions for this compound. It is designed for researchers, chemists, and drug development professionals who handle, store, and analyze this compound. We will explore its physicochemical properties, postulate potential degradation pathways based on its structure, and provide actionable protocols for storage and stability assessment.

Physicochemical Properties and Structural Analysis

Understanding the inherent properties of this compound is the first step in predicting its stability.

-

Chemical Structure: The molecule consists of a pyridine ring substituted with a bromine atom at the 5-position and an N-methoxy-N-methylamide (Weinreb amide) group at the 2-position.

-

CAS Number: 1211592-38-9[3]

-

Molecular Formula: C₈H₉BrN₂O₂[3]

-

Molecular Weight: 245.07 g/mol [3]

-

Physical State: Typically a yellow to colorless oil or liquid.[3]

The key functional groups influencing its stability are the Weinreb amide, the brominated pyridine ring, and the methoxy group. The Weinreb amide is generally more stable to nucleophilic attack than other activated carbonyls due to the formation of a stable chelated tetrahedral intermediate.[4] However, the amide bond is still the most likely site for hydrolytic degradation.[5] The carbon-bromine bond on the aromatic ring may be susceptible to photolytic cleavage.

Postulated Degradation Pathways

While specific degradation studies on this molecule are not publicly available, we can postulate the most probable degradation pathways based on fundamental chemical principles. These pathways are critical for developing stability-indicating analytical methods.[6]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing amide functional groups.[5] It can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding 5-bromopicolinic acid and N,O-dimethylhydroxylamine.

-

Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage. This pathway also results in the formation of 5-bromopicolinic acid and N,O-dimethylhydroxylamine.

Photodegradation

Aromatic halides can be susceptible to photolysis. Exposure to light, particularly UV radiation, could induce homolytic cleavage of the carbon-bromine bond, generating radical species. This could lead to debromination, forming N-methoxy-N-methylpicolinamide, or other complex reactions. ICH guideline Q1B provides a framework for systematic photostability testing.[7]

Thermal Degradation

While generally stable at recommended storage temperatures, exposure to high temperatures can induce degradation. Thermal stress can provide the activation energy needed for various reactions, including cleavage of the amide bond, potentially leading to decarboxylation or other rearrangements.[8]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound. The following recommendations are synthesized from supplier data sheets and general best practices for handling sensitive chemical compounds.[3][9]

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Refrigeration minimizes thermal degradation and slows down potential hydrolytic processes.[9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes the risk of oxidative degradation. |

| Moisture | Keep container tightly sealed in a dry place. | The compound is susceptible to hydrolysis; exclusion of moisture is critical.[10] |

| Light | Protect from light. | Prevents potential photodegradation of the C-Br bond.[7] |

Handling Precautions: Users should adhere to the safety precautions outlined in the Safety Data Sheet (SDS). This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. Handling should be performed in a well-ventilated area or a chemical fume hood.

Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation study is the cornerstone of developing a stability-indicating analytical method.[11] The goal is to generate potential degradation products to prove the analytical method can separate them from the parent compound. The target degradation is typically 10-30%.[12]

Proposed Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method with UV detection is the standard approach for analyzing small molecules like this.[3]

-

Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A starting condition of 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or a wavelength determined by UV scan of the parent compound).

-

Injection Volume: 10 µL.

-

Sample Diluent: Acetonitrile/Water (50:50).

Forced Degradation Experimental Protocol

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light. At time points, dilute and analyze.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours. Also, heat the stock solution at 80°C. At time points, dissolve the solid or dilute the solution and analyze.

-

Photostability: Expose the solid compound and the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13] A dark control sample should be stored under the same conditions but protected from light. After exposure, prepare samples for analysis.

Conclusion

The stability of this compound is governed by its constituent functional groups, primarily the Weinreb amide and the brominated pyridine ring. It is susceptible to hydrolytic, photolytic, and thermal degradation. To ensure its integrity, the compound must be stored under refrigerated (2-8°C), dry, and dark conditions, preferably under an inert atmosphere. For researchers requiring quantitative analysis and impurity profiling, the development of a validated, stability-indicating HPLC method is essential. The forced degradation protocol outlined in this guide provides a robust framework for stressing the molecule and validating such an analytical method, ensuring the reliability and reproducibility of future scientific investigations.

References

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. Available at: [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

- Jadhav, S. B., et al. (2015). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Clinical Research, 7(4), 282-288.

-

Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]

- Baertschi, S. W., et al. (2011). Forced degradation: Science and practice. Pharmaceutical Technology, 35(2), 48-55.

-

Lapka, J. L., et al. (2010). The Radiolytic and Thermal Stability of Diamides of Dipicolinic Acid. Separation Science and Technology, 45(12), 1706-1710. Available at: [Link]

-

da Cunha, P. H. F., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32, 1-13. Available at: [Link]

-

Singh, R., & Kumar, V. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Available at: [Link]

- Lee, S., Jung, J., & Kim, S. (2019). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Tetrahedron Letters, 60(15), 1083-1087.

- Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

- Papadatou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

- Straus, S., & Wall, L. A. (1958). Thermal Degradation of Polyamides. Part 1.

- Achhammer, B. G., Reinhart, F. W., & Kline, G. M. (1951). Mechanism of the degradation of polyamides. Journal of Research of the National Bureau of Standards, 46(5), 391-421.

-

BfArM. (2023). Guideline on Photostability Testing. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labinsights.nl [labinsights.nl]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. scispace.com [scispace.com]

- 13. bfarm.de [bfarm.de]

solubility of 5-Bromo-N-methoxy-N-methylpicolinamide in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-N-methoxy-N-methylpicolinamide in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent.[1][2] Poor solubility can lead to significant challenges in formulation, bioavailability, and ultimately, the efficacy of a drug.[3][4] This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in medicinal chemistry. Due to the limited availability of public domain data on its specific solubility profile, this document will focus on the theoretical underpinnings of its expected solubility, a detailed protocol for its experimental determination, and the rationale behind solvent selection for such analyses. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to thoroughly characterize this and similar molecules.

Understanding the Molecule: Physicochemical Properties of this compound

To predict the solubility of this compound, a close examination of its molecular structure is paramount.

Structure:

-

Amide Functional Group: The central feature of this molecule is the tertiary amide group (-CON(OCH3)CH3). Amides are polar due to the presence of the carbonyl group (C=O) and the nitrogen atom, which creates a significant dipole moment.[5][6] This polarity suggests a propensity for interaction with polar solvents.[5]

-

Hydrogen Bonding: While tertiary amides like this one cannot act as hydrogen bond donors due to the absence of a hydrogen atom on the nitrogen, the carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors.[7] This capability is crucial for solubility in protic solvents like alcohols.

-

Aromatic Pyridine Ring: The picolinamide moiety is derived from pyridine, an aromatic heterocycle. The bromine substituent on the pyridine ring adds to the molecular weight and can influence electronic properties, but its direct impact on solubility in a wide range of organic solvents is complex.

-

Overall Polarity: The combination of the polar amide group and the relatively non-polar bromo-substituted pyridine ring suggests that this compound will exhibit intermediate polarity. This characteristic implies that its solubility will be highly dependent on the specific solvent environment.

Theoretical Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can anticipate the solubility behavior of this compound across a spectrum of common organic solvents.[8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the amide's oxygen atoms, and their polarity is well-suited to solvate the polar amide group.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Very High | These solvents are highly polar and can effectively solvate the polar amide group through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | These solvents have a moderate polarity that can strike a balance in solvating both the polar amide portion and the less polar bromopyridine ring. |

| Non-polar | Toluene, Hexanes, Heptane | Low to Very Low | The lack of polarity in these solvents makes them poor candidates for solvating the polar amide functional group, leading to low solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9][10] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Diagram of the Shake-Flask Solubility Determination Workflow

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. globalpharmatek.com [globalpharmatek.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. caymanchem.com [caymanchem.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-N-methoxy-N-methylpicolinamide: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract